3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole is a complex heterocyclic compound. It features a unique combination of triazole, pyridazine, pyrrolo, and oxadiazole rings, making it a subject of interest in various fields of scientific research. The compound’s structure allows it to interact with multiple biological targets, which can lead to diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole typically involves multi-step reactions. The process begins with the preparation of the triazole and pyridazine intermediates, followed by their fusion with the pyrrolo and oxadiazole rings. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyridazine Derivatives: Compounds with pyridazine rings also show comparable pharmacological properties.
Oxadiazole Derivatives: These compounds are known for their antimicrobial and anticancer activities
Uniqueness
3-Methyl-5-[(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)methyl]-1,2,4-oxadiazole is unique due to its combination of multiple heterocyclic rings, which allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
Properties
Molecular Formula |
C16H20N8O |
---|---|
Molecular Weight |
340.38 g/mol |
IUPAC Name |
3-methyl-5-[[5-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H20N8O/c1-10-17-16(25-21-10)9-22-5-12-7-23(8-13(12)6-22)15-4-3-14-19-18-11(2)24(14)20-15/h3-4,12-13H,5-9H2,1-2H3 |
InChI Key |
OVTZTNABMRVPKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CN2CC3CN(CC3C2)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
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